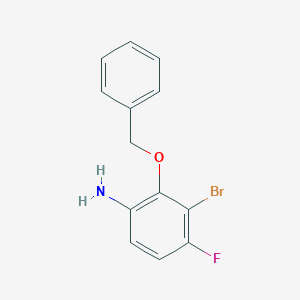

2-(Benzyloxy)-3-bromo-4-fluoroaniline

Description

2-(Benzyloxy)-3-bromo-4-fluoroaniline is a halogenated aniline derivative with a benzyloxy group at the 2-position, bromine at the 3-position, and fluorine at the 4-position on the aromatic ring. Its molecular formula is C₁₃H₁₁BrFNO, with a molecular weight of 296.11 g/mol. The compound’s structure combines electron-withdrawing substituents (Br, F) with a benzyloxy group, which can act as a protective moiety or influence solubility. Bromine and fluorine are common in pharmaceutical intermediates, where they enhance binding affinity or metabolic stability .

Properties

Molecular Formula |

C13H11BrFNO |

|---|---|

Molecular Weight |

296.13 g/mol |

IUPAC Name |

3-bromo-4-fluoro-2-phenylmethoxyaniline |

InChI |

InChI=1S/C13H11BrFNO/c14-12-10(15)6-7-11(16)13(12)17-8-9-4-2-1-3-5-9/h1-7H,8,16H2 |

InChI Key |

AOPHBESUQRZPFD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=CC(=C2Br)F)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-3-bromo-4-fluoroaniline typically involves multiple stepsThe reaction conditions often involve the use of brominating agents such as bromine or N-bromosuccinimide, and the reactions are typically carried out in solvents like dichloromethane or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents and reagents is optimized to ensure safety, cost-effectiveness, and environmental compliance .

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-3-bromo-4-fluoroaniline undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the bromine or fluorine substituents to hydrogen atoms.

Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted anilines .

Scientific Research Applications

2-(Benzyloxy)-3-bromo-4-fluoroaniline has several applications in scientific research:

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-3-bromo-4-fluoroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance the compound’s binding affinity to these targets, while the bromine and fluorine atoms can influence its reactivity and stability. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Effects and Reactivity

The compound’s closest structural analog in the provided evidence is 4-[2-(benzyloxy)-4-ethylphenoxy]-3-fluoroaniline (CAS: 1403681-52-6, MW: 337.39 g/mol) . Key differences include:

- Substituent Types: The target compound has Br (electrophilic site) and F, while the analog features an ethyl group (electron-donating) and a phenoxy linkage.

- Reactivity : Bromine in the target compound enables cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the ethyl group in the analog is chemically inert under similar conditions.

Physicochemical Properties (Estimated)

Notes on Data Limitations

- Direct experimental data for this compound (e.g., spectral characterization, crystallinity) are absent in the provided evidence. Comparisons rely on structural analogs and substituent-driven trends.

- Predicted logP and melting points are approximations based on group contribution methods.

Biological Activity

2-(Benzyloxy)-3-bromo-4-fluoroaniline is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a benzyloxy group, bromine, and fluorine substituents on an aniline core. The presence of these functional groups significantly influences its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₂BrFNO |

| Molecular Weight | 303.14 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors:

- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Receptor Binding : It can bind to receptors, initiating signal transduction pathways that influence cell proliferation and survival.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has shown efficacy in inhibiting cancer cell proliferation through various mechanisms:

- Inhibition of EGFR : The compound has been reported to inhibit the epidermal growth factor receptor (EGFR), which plays a crucial role in tumorigenesis. In vitro studies demonstrated significant antiproliferative activity against cancer cell lines with IC50 values ranging from 10 nM to 80 nM depending on the specific cellular context .

- VEGFR-2 Inhibition : Targeting the vascular endothelial growth factor receptor (VEGFR-2) is another mechanism through which this compound exhibits anticancer effects. Studies indicated that it could inhibit angiogenesis, thereby limiting tumor growth .

Antimicrobial Activity

There is emerging evidence suggesting that compounds similar to this compound possess antimicrobial properties. The presence of halogen atoms (bromine and fluorine) enhances their reactivity towards microbial targets, although specific data on this compound's antimicrobial efficacy remains limited .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the positioning and nature of substituents on the aniline ring significantly influence biological activity:

- Bromine and Fluorine Effects : The electron-withdrawing nature of bromine and fluorine enhances the compound's reactivity and its ability to interact with biological targets.

- Benzyloxy Group Contribution : This group increases lipophilicity, facilitating membrane penetration which is crucial for bioactivity .

Case Studies

- Antiproliferative Activity Study : A study involving various derivatives of aniline demonstrated that compounds with similar structures to this compound exhibited potent antiproliferative effects on lung carcinoma xenografts, achieving over 70% tumor growth inhibition in animal models .

- Selectivity Profiles : Comparative studies with other aniline derivatives revealed that modifications at the 3-position (like bromination) significantly enhanced selectivity for cancer-related kinases compared to non-substituted or differently substituted analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.